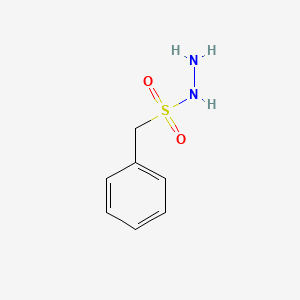

Phenylmethanesulfonohydrazide

Descripción

Overview of Phenylmethanesulfonohydrazide as a Sulfonyl Hydrazide Compound

This compound belongs to the sulfonyl hydrazide class of organic compounds. Its structure is characterized by a phenyl group attached to a methanesulfonyl hydrazide moiety. smolecule.com This unique combination of functional groups bestows upon it specific reactivity that is of interest in various chemical transformations.

The compound's molecular structure allows it to participate in a range of chemical reactions. The sulfonyl hydrazide group is a key reactive center, enabling the molecule to act as a precursor for sulfonyl radicals or other reactive intermediates. researchgate.netnih.gov These characteristics are fundamental to its utility in synthetic organic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₇H₁₀N₂O₂S |

| Appearance | Solid |

| Molecular Weight | 186.23 g/mol |

| Applications | Organic Synthesis, Medicinal Chemistry Research |

Data sourced from publicly available chemical databases.

Historical Context and Significance of Sulfonyl Hydrazides in Organic Synthesis

The application of sulfonyl hydrazides in organic chemistry is well-established, with a history that includes their use in classic name reactions. nih.govacs.org For instance, tosylhydrazide, a related sulfonyl hydrazide, is famously used in the Shapiro reaction and as a reducing agent in variations of the Wolff–Kishner–Huang Minlon reduction, where it is used to convert carbonyl groups into methylene (B1212753) groups. nih.govacs.org

Over the years, the role of sulfonyl hydrazides has expanded significantly. Initially valued for their role in reduction reactions, they are now recognized as highly versatile building blocks in a wide array of chemical transformations. researchgate.netnih.gov They are stable, easy to handle, and compatible with moisture, which makes them advantageous compared to other sulfonylating agents like sulfonyl chlorides. nih.govacs.org

In recent decades, research has unveiled their capacity to serve as sources for sulfonyl radicals, which can then participate in the formation of various chemical bonds, including carbon-sulfur, sulfur-nitrogen, and sulfur-halogen bonds. researchgate.net This has led to the development of novel methods for synthesizing important classes of organic compounds such as sulfones, sulfonamides, and thiosulfonates. researchgate.net Their ability to participate in cross-coupling reactions to form carbon-carbon or carbon-sulfur bonds has further solidified their importance in the synthetic chemist's toolkit. researchgate.net

Rationale for Focused Academic Inquiry into this compound

The specific academic interest in this compound stems from a combination of the foundational utility of sulfonyl hydrazides and the unique contributions of its particular structure. Researchers are drawn to investigating such compounds to explore new synthetic methodologies and to create molecules with potential biological activity.

Detailed Research Findings:

Synthetic Utility: this compound is explored as a reagent in various chemical reactions. For example, sulfonyl hydrazides, in general, are used in copper-catalyzed cross-coupling reactions to produce substituted aminoindazoles, which are important structural motifs in pharmaceutically relevant compounds. nih.govrsc.orgrsc.org The development of such novel reactions is a significant driver of academic research. nih.gov

Source of Sulfonyl Radicals: Modern synthetic methods, including electrosynthesis, utilize sulfonyl hydrazides as precursors for sulfonyl radicals. nih.gov These radicals can then engage in reactions like the alkoxysulfonylation of alkenes, demonstrating the ongoing innovation in the application of this class of compounds. acs.org This continuous development of new reactions provides a strong reason for the continued investigation of specific sulfonyl hydrazides like this compound. nih.gov

Medicinal Chemistry Research: Beyond its role in synthesis, this compound has been investigated for its potential biological activity. Studies have explored it as a potential inhibitor of the enzyme indoleamine 2,3-dioxygenase, which is a target in fields like immunology and oncology research. smolecule.com This positions the compound as a lead structure for the potential development of new therapeutic agents, providing a strong rationale for focused academic inquiry. smolecule.com

Material Science and Analytical Chemistry: The ability of this compound to form hydrogen bonds and coordinate with metal ions makes it a candidate for use in crystal engineering to design novel materials. smolecule.com Furthermore, it can be employed as a derivatization agent in analytical chemistry to enhance the detection of certain compounds. smolecule.com

The convergence of its utility in developing new synthetic methods and its potential as a bioactive molecule makes this compound a subject of focused and ongoing academic research.

Structure

3D Structure

Propiedades

IUPAC Name |

phenylmethanesulfonohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c8-9-12(10,11)6-7-4-2-1-3-5-7/h1-5,9H,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBCFRZRVCDUSGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00957681 | |

| Record name | 1-Phenylmethanesulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36331-57-4 | |

| Record name | 36331-57-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenylmethanesulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Phenylmethanesulfonohydrazide and Its Analogues

Established Synthetic Routes for Phenylmethanesulfonohydrazide

Several key methodologies have been established for the synthesis of this compound, primarily involving the reaction of a sulfonyl precursor with a hydrazine (B178648) derivative. These routes offer different approaches to the formation of the crucial S-N bond of the sulfonyl hydrazide moiety.

Synthesis from Aniline (B41778) and Methanesulfonyl Chloride

A common route to N'-phenylmethanesulfonohydrazide involves a two-step sequence starting from aniline and methanesulfonyl chloride. The initial step is the formation of the corresponding N-phenylmethanesulfonamide, which is then converted to the target sulfonyl hydrazide.

The reaction of aniline with methanesulfonyl chloride, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534), yields N-phenylmethanesulfonamide. nih.govcbijournal.comchegg.com The base is crucial for scavenging the hydrochloric acid generated during the reaction. The resulting sulfonamide is a stable intermediate that can be isolated and purified before proceeding to the next step. The subsequent conversion of the N-phenylmethanesulfonamide to this compound is achieved through hydrazinolysis, a reaction that involves treatment with hydrazine. nih.gov This step effectively displaces the aniline moiety to form the desired product.

| Starting Material | Reagent | Intermediate | Final Product | Reference |

| Aniline | Methanesulfonyl Chloride | N-phenylmethanesulfonamide | This compound | nih.gov |

Synthesis via Reaction of Sulfonyl Chlorides with Hydrazine Monohydrate

A direct and widely employed method for the synthesis of sulfonyl hydrazides, including this compound, is the reaction of a suitable sulfonyl chloride with hydrazine monohydrate. nih.govunacademy.comresearchgate.netmdpi.comlookchem.comgoogle.comorgsyn.org This approach is often preferred due to its straightforward nature and the ready availability of the starting materials.

The general procedure involves the dropwise addition of the sulfonyl chloride to a solution of hydrazine monohydrate in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or water, often at reduced temperatures to control the exothermic reaction. nih.govresearchgate.netorgsyn.org The reaction typically proceeds rapidly to afford the desired sulfonyl hydrazide in good to excellent yields. An excess of hydrazine is often used to act as both the nucleophile and the base to neutralize the hydrochloric acid byproduct. Alternatively, an external base like triethylamine can be added. lookchem.com

A study by W. M. M. L. F. C. Cunhaa et al. reported a one-pot synthesis of sulfonyl hydrazones where the intermediate sulfonyl hydrazide was formed in situ from the corresponding sulfonyl chloride and hydrazine hydrate (B1144303). This method highlights the efficiency of this reaction under mild and environmentally friendly conditions. researchgate.net

Table 1: Synthesis of Various Sulfonyl Hydrazides from Sulfonyl Chlorides and Hydrazine Monohydrate

| Sulfonyl Chloride | Hydrazine | Solvent | Yield (%) | Reference |

| p-Toluenesulfonyl chloride | Hydrazine hydrate (85%) | Tetrahydrofuran | 91-94 | orgsyn.org |

| Benzenesulfonyl chloride | Hydrazine hydrate | Not specified | ~96 | google.com |

| Substituted benzenesulfonyl chlorides | Hydrazine monohydrate | Tetrahydrofuran | Not specified | nih.govresearchgate.net |

| 4-Methylbenzene sulfonyl chloride | Hydrazine hydrate (80%) | Water | Not specified | lookchem.com |

Hypervalent Iodine-Mediated Synthesis of Sulfonyl Hydrazides

In recent years, hypervalent iodine reagents have emerged as powerful tools in organic synthesis, offering mild and selective methods for various transformations. One such application is the synthesis of sulfonyl hydrazides. This methodology provides an alternative to the traditional sulfonyl chloride route.

A study by Practical Synthesis and Biological Screening of Sulfonyl Hydrazides describes a methodology for the synthesis of sulfonyl hydrazides mediated by a hypervalent iodine reagent. kit.edu This approach takes advantage of the umpolung (polarity reversal) properties of hypervalent iodine reagents. Sodium sulfinate salts, which are typically nucleophilic, are converted into an electrophilic sulfonyl-transfer reagent in situ. This reactive intermediate is then trapped by a hydrazine derivative to furnish the desired sulfonyl hydrazide.

Mechanistic studies, including Density Functional Theory (DFT) calculations, have been performed to elucidate the pathway of this transformation. kit.edu The proposed mechanism involves the initial reaction of the hypervalent iodine(III) reagent with a sulfinate salt to generate a key sulfonyl-bearing hypervalent iodine intermediate. This intermediate then reacts with the hydrazine. The reaction is believed to proceed through a ligand exchange on the iodine center, followed by reductive elimination to form the S-N bond and regenerate the iodane. Control experiments have suggested that the reaction does not proceed via a free-radical pathway. organic-chemistry.org

Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA) or iodosobenzene (B1197198) diacetate, act as oxidants and facilitate the transfer of the sulfonyl group. organic-chemistry.orgresearchgate.net They activate the sulfinate salt, making the sulfur atom electrophilic and susceptible to nucleophilic attack by the hydrazine. This umpolung strategy circumvents the need for the often harsh conditions associated with the preparation and use of sulfonyl chlorides. The choice of the hypervalent iodine reagent and reaction conditions can influence the efficiency and selectivity of the sulfonyl transfer process.

Synthesis using Phenylmethylsulfonyl Fluoride (B91410) and Anhydrous Hydrazine

An alternative to the use of sulfonyl chlorides is the employment of sulfonyl fluorides as precursors for the synthesis of sulfonyl hydrazides. Phenylmethylsulfonyl fluoride can be reacted with anhydrous hydrazine to yield N'-phenylmethanesulfonohydrazide. nih.gov

This method, as described in a study on ribonucleotide reductase inhibitors, involves the direct reaction of commercially available phenylmethylsulfonyl fluoride with anhydrous hydrazine. nih.gov The higher stability of sulfonyl fluorides compared to sulfonyl chlorides can be advantageous in certain synthetic contexts, offering a milder alternative for the introduction of the sulfonyl hydrazide functionality. The use of anhydrous hydrazine is crucial to avoid side reactions that could occur in the presence of water.

| Starting Material | Reagent | Product | Reference |

| Phenylmethylsulfonyl Fluoride | Anhydrous Hydrazine | N'-((2-hydroxynaphthalen-1-yl)methylene)-1-phenylmethanesulfonohydrazide (after condensation) | nih.gov |

Exploration of Novel Synthetic Pathways

Recent advancements in organic synthesis have led to the development of innovative and efficient methods for preparing this compound analogues. These novel pathways often focus on improving yields, reducing environmental impact, and simplifying reaction procedures.

In a move towards greener and more economically viable chemical processes, catalyst-free synthetic methods are gaining significant attention. These reactions proceed without the need for a catalyst, which simplifies the purification process by eliminating the need to remove catalyst residues and reduces costs associated with expensive and often toxic catalysts. rsc.org

One-pot, multicomponent reactions are particularly well-suited for catalyst-free conditions. For instance, a facile one-pot synthesis for (E)-N′-benzylidene-2-(hydroxymethyl)benzohydrazide derivatives has been reported, proceeding efficiently without a catalyst. researchgate.net Such methods often rely on the inherent reactivity of the starting materials under specific conditions, such as thermal activation or the use of green solvents like water or glycerol. researchgate.netnih.gov The reaction of hydrazines with aldehydes or ketones to form hydrazones is a fundamental step in the synthesis of many derivatives, and this condensation can often be achieved by simply mixing the reactants, sometimes with gentle heating. nih.gov

The benefits of these approaches include operational simplicity, reduced chemical waste, and often high atom economy. rsc.orgresearchgate.net Research has demonstrated the synthesis of various heterocyclic compounds, which share structural motifs with this compound derivatives, using catalyst- and solvent-free "grindstone" chemistry or microwave-assisted protocols. nih.govresearchgate.net

A study on the synthesis of N′-benzylidene-3,4-dimethoxybenzohydrazide derivatives highlights a straightforward condensation of a hydrazide with various aromatic aldehydes to furnish the target hydrazones in good yield and high purity without a catalyst. nih.gov The following table summarizes examples of derivatives synthesized through catalyst-free or minimal-catalyst approaches.

Table 1: Examples of Catalyst-Free Synthesized Hydrazide Derivatives

| Compound | Starting Materials | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| (E)-N'-benzylidene-2-(hydroxymethyl)benzohydrazide | Phthalide, hydrazine, benzaldehyde | One-pot, catalyst-free | High | researchgate.net |

| N'-(Phenylmethylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | p-Hydroxybenzoic acid hydrazide, benzaldehyde | Ethanol (B145695), reflux | 65.0 | mdpi.com |

| N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives | 3,4-dimethoxybenzohydrazide, aromatic aldehydes | Condensation | Good | nih.gov |

| 1,4-dihydropyridine derivatives | 3-amino-1,2,4-triazole, diethyl acetylenedicarboxylate, malononitrile, aldehydes | Water, room temperature | Excellent | nih.gov |

Solid-phase synthesis (SPS), most notably solid-phase peptide synthesis (SPPS), offers a powerful and automatable platform for the assembly of complex molecules like derivatives of this compound. neulandlabs.com This technique involves attaching a starting material to an insoluble solid support (resin) and sequentially adding building blocks. neulandlabs.comresearchgate.net The key advantage is that excess reagents and by-products are easily removed by simple filtration and washing, eliminating the need for complex purification after each step. researchgate.net

The general workflow for synthesizing a this compound derivative via SPS would involve:

Anchoring: Covalently linking the initial building block, such as a protected phenylmethanesulfonyl chloride or a related structure, to a suitable resin via a linker. neulandlabs.comgyrosproteintechnologies.com

Sequential Assembly: The peptide-like chain is elongated through repeated cycles of deprotection (to unmask a reactive site) and coupling (adding the next protected building block, such as a hydrazine derivative). neulandlabs.com

Cleavage: Once the desired sequence is assembled, the final compound is cleaved from the resin support, often using a strong acid like trifluoroacetic acid (TFA). neulandlabs.com

This methodology has been successfully used to prepare a variety of labeled peptide derivatives, demonstrating its versatility. nih.gov For example, reactive groups can be incorporated into phenylalanine residues, or labels like biotin (B1667282) can be attached to the C-terminus of a peptide chain using specialized linkers and diamine spacers. nih.gov However, side reactions, such as intramolecular cyclization, can occur and must be considered during the synthetic design. nih.gov

Table 2: Key Features of Solid-Phase Synthesis for Derivatives

| Feature | Description | Reference |

|---|---|---|

| Support | Insoluble polymer resin (e.g., Polystyrene, PEG) to which the growing molecule is anchored. | gyrosproteintechnologies.comsigmaaldrich.com |

| Protecting Groups | Temporary chemical modifications (e.g., Fmoc, Boc) to prevent unwanted side reactions. | neulandlabs.com |

| Coupling Reagents | Reagents that facilitate the formation of amide/hydrazide bonds. | sigmaaldrich.com |

| Automation | The repetitive nature of SPS is well-suited for automated synthesizers, enabling high-throughput production. | neulandlabs.com |

| Purification | Simplified purification as impurities are washed away at each step; final purification is still required after cleavage. | sigmaaldrich.com |

Practical Considerations and Scalability in this compound Synthesis

Translating a synthetic route from a laboratory setting to a larger, industrial scale requires careful consideration of several practical factors. The scalability of a synthesis is determined by its efficiency, cost-effectiveness, safety, and environmental impact. taylorfrancis.com

For the synthesis of this compound and its analogues, key considerations include:

Yield and Reproducibility: A scalable synthesis must consistently provide high yields of the target compound. Reactions that are robust and less sensitive to minor fluctuations in conditions are preferred. taylorfrancis.comrsc.org

Cost of Starting Materials: The economic viability of a large-scale synthesis is heavily dependent on the cost and availability of the starting materials and reagents. taylorfrancis.com

Reaction Conditions: Extreme temperatures, high pressures, or the need for specialized equipment can hinder scalability. Methods that operate at or near ambient conditions are generally more desirable.

Waste Management: The generation of large volumes of chemical waste, particularly from solvents used in reactions and purification, is a significant environmental and cost concern. Green chemistry principles, such as using recyclable catalysts or minimizing solvent use, are crucial for sustainable large-scale production. rsc.orgneulandlabs.com Solid-phase synthesis, for example, is known to generate substantial waste due to the multiple washing steps required. neulandlabs.com

Safety: The potential hazards associated with reagents (e.g., toxicity, flammability) and reaction conditions must be carefully managed on a large scale.

Recent research has focused on developing practical and scalable syntheses for related organosulfur and organosilicon compounds, demonstrating that high yields can be maintained even at the mole scale. rsc.org Green synthesis approaches, while environmentally friendly, face challenges in reproducibility and maintaining optimal reaction conditions during scale-up. taylorfrancis.com

Purification and Isolation Techniques for this compound

The final and crucial step in any synthesis is the purification and isolation of the target compound to a desired degree of purity. For this compound and its derivatives, a combination of standard and advanced techniques is employed.

Recrystallization: This is one of the most common and effective methods for purifying solid organic compounds. wikipedia.org The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution. wikipedia.org For example, synthesized hydrazides are often recrystallized from solvents like methanol (B129727) or ethanol. nih.govmdpi.com

Chromatography: Chromatographic techniques are indispensable for separating complex mixtures and achieving high purity.

Thin-Layer Chromatography (TLC): Used for rapid analysis of reaction progress and to determine the appropriate solvent system for column chromatography. rsc.org

Column Chromatography: A preparative technique where the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel. nih.gov Components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. Silica gel, being polar, retains polar compounds more strongly. nih.gov

High-Performance Liquid Chromatography (HPLC): An analytical and preparative technique that provides high resolution and is often used to assess the final purity of a compound. mdpi.com Reversed-Phase HPLC (RP-HPLC), where the stationary phase is nonpolar, is the gold standard for the purification of peptides and related molecules. sigmaaldrich.commdpi.com

Filtration and Centrifugation: These mechanical methods are used to separate the solid product from the liquid phase, for instance, after crystallization or precipitation. wikipedia.org

Trituration: This involves washing the crude solid product with a solvent in which the desired compound is insoluble, but the impurities are soluble. wikipedia.org

The choice of purification method depends on the physical properties of the compound (e.g., polarity, solubility) and the nature of the impurities. The purity of the final product is typically confirmed using analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy. mdpi.comresearchgate.net

Mechanistic Studies of Reactions with this compound as a Substrate

The reactions involving this compound are often characterized by complex mechanisms, including radical processes and nucleophilic attacks. Understanding these pathways is crucial for optimizing reaction conditions and predicting product outcomes.

This compound and related sulfonyl hydrazides are well-established precursors for sulfonyl radicals (RSO₂•). nih.govrsc.org These reactive species can participate in a variety of transformations, most notably coupling reactions. The generation of the phenylmethanesulfonyl radical typically involves an initial activation step, often facilitated by a transition metal catalyst or an electrochemical process, followed by the extrusion of nitrogen gas (N₂). nih.govacs.org

A general mechanism for the formation of a sulfonyl radical from a sulfonyl hydrazide involves initial oxidation to form an N-centered radical, which then loses a molecule of nitrogen to yield the desired sulfonyl radical. acs.org

The involvement of free radical intermediates in reactions with sulfonyl hydrazides is supported by several lines of experimental evidence. One of the most common methods is the use of radical trapping experiments. nih.gov The detection of radical intermediates during the metabolic activation of various hydrazine derivatives has been accomplished using techniques like electron spin resonance (ESR) spectroscopy coupled with spin trapping. nih.gov

In studies on copper-catalyzed radical-radical cross-coupling reactions of sulfonyl hydrazides, the formation of radical adducts was confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) analysis when the reaction was conducted in the presence of a radical scavenger. nih.gov This provides direct evidence for the existence of a free radical process. nih.gov

A key strategy to implicate a radical mechanism is to conduct the reaction in the presence of a radical scavenger. These molecules are designed to intercept and quench radical intermediates, thereby inhibiting or completely suppressing the radical-mediated reaction pathway. youtube.comyoutube.comyoutube.com

Commonly used radical scavengers include 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) and 3,5-di-tert-butyl-4-hydroxytoluene (BHT). In numerous studies involving sulfonyl hydrazides, the introduction of these scavengers leads to a significant reduction in the yield of the desired product, reinforcing the hypothesis of a radical-based mechanism. nih.govnih.gov For instance, in a copper-catalyzed cross-coupling of 3-aminoindazoles with sulfonyl hydrazides, the addition of TEMPO or BHT suppressed the reaction, causing a drastic drop in product yield and leaving the starting materials largely unreacted. nih.gov This demonstrates that the primary reaction pathway is dependent on the presence of free radicals.

Table 1: Effect of Radical Scavengers on a Cu-Catalyzed Coupling Reaction Involving a Sulfonyl Hydrazide

| Additive (Scavenger) | Yield of Product 3a | Observation | Reference |

| None | High Yield | Reaction proceeds as expected. | nih.gov |

| TEMPO | Greatly Reduced | Reaction is suppressed. | nih.gov |

| BHT | Greatly Reduced | Reaction is suppressed. | nih.gov |

This table is based on findings for the general class of sulfonyl hydrazides in a specific reaction context.

Oxidative coupling reactions represent a powerful strategy for bond formation, where two nucleophilic partners are joined with the aid of an oxidant. unirioja.esresearchgate.net These reactions can be catalyzed by various transition metals or even be metal-free. unirioja.esnih.gov this compound can serve as a precursor in such reactions, typically generating a phenylmethanesulfonyl radical that subsequently couples with another nucleophilic species.

The synthesis of this compound itself relies on a fundamental reaction in organic chemistry: nucleophilic substitution. The most common method for preparing sulfonyl hydrazides is the reaction of a sulfonyl chloride with a hydrazine derivative. scholarly.orgresearchgate.net

In this reaction, the hydrazine acts as the nucleophile. The nitrogen atom of the hydrazine attacks the electrophilic sulfur atom of the phenylmethanesulfonyl chloride. This attack leads to the displacement of the chloride leaving group and the formation of the S-N bond, yielding this compound. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Studies on the mechanisms of reactions involving sulfonyl compounds have shown that such nucleophilic attacks can be influenced by factors like pH and the hydrophobic character of the reactants. iupac.org

Radical Processes in Coupling Reactions

Participation of this compound in Cross-Coupling Reactions

Cross-coupling reactions, particularly those catalyzed by palladium, are cornerstone transformations in modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds with high efficiency and selectivity. libretexts.orgyoutube.com this compound and its derivatives can participate in these reactions, serving as versatile coupling partners.

In the context of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, the general catalytic cycle involves three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the bond of an organohalide (or a related electrophile). youtube.com

Transmetalation : A functional group is transferred from an organometallic reagent (e.g., an organoboron compound) to the palladium center. youtube.com

Reductive Elimination : The two coupled fragments are expelled from the palladium center, forming the final product and regenerating the active palladium(0) catalyst. youtube.com

When sulfonyl hydrazides are used in these reactions, they often serve as a source of a sulfonyl group or can be transformed in-situ into other reactive species. For example, palladium-catalyzed coupling reactions can be performed with aryl halides and various amines, and the choice of ligand is critical for reaction success. rsc.org While direct, large-scale use of this compound as a standard coupling partner in named reactions like Suzuki or Stille is less common than for tosylhydrazones, the principles of its reactivity allow for its inclusion in novel cross-coupling methodologies. nih.gov Copper-catalyzed radical-radical cross-coupling reactions have been successfully demonstrated using sulfonyl hydrazides as one of the coupling partners. nih.gov

Copper-Catalyzed Cross-Coupling Reactions

This compound has been investigated as a coupling partner in copper-catalyzed cross-coupling reactions. These reactions are of interest for the formation of various carbon-heteroatom and carbon-carbon bonds.

While copper catalysis offers a cheaper and more abundant alternative to precious metals like palladium, its application with substrates like this compound is not without challenges. Generally, first-row transition metal catalysts, including copper, can exhibit lower activity compared to their palladium counterparts in traditional cross-coupling reactions and may necessitate higher catalyst loadings or harsher reaction conditions. nih.gov The efficiency and scope of these reactions can be limited by the inherent reactivity of the sulfonohydrazide functional group and potential side reactions.

The success of copper-catalyzed coupling reactions involving this compound is highly dependent on the nature of the coupling partner and the specific reaction conditions employed. The tolerance of various functional groups is a critical aspect that determines the synthetic utility of a method. While specific studies on the functional group tolerance of this compound in copper-catalyzed couplings are not extensively detailed in the provided results, general principles of cross-coupling suggest that substrates bearing strong electron-withdrawing or -donating groups can significantly influence the reaction outcome.

The presence of coordinating functional groups elsewhere in the molecule can also interfere with the catalytic cycle by binding to the copper center, potentially inhibiting the catalyst. The choice of ligand, base, and solvent system is paramount in overcoming these limitations and expanding the substrate scope.

Palladium-Catalyzed Processes

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov In the context of processes that might involve derivatives of or precursors related to this compound, the development of efficient palladium precatalysts is a key area of research. nih.gov For instance, phosphine-ligated palladium precatalysts based on a 2-aminobiphenyl (B1664054) scaffold have been prepared and studied. nih.gov The stability and activity of these catalysts are influenced by the nature of the ancillary ligands and the associated counter-ion. nih.gov

It has been found that replacing a chloride anion with a mesylate in certain palladacycle precatalysts leads to a new class of catalysts with enhanced solution stability that can be prepared from a broader range of phosphine (B1218219) ligands. nih.gov The efficiency of these catalytic systems is often tested in well-established reactions like the Suzuki-Miyaura coupling, where the choice of ligand and palladium source is critical for achieving high yields, especially with challenging substrates. nih.gov The active catalyst is typically a monoligated Pd(0) species, and its efficient generation from a stable precatalyst is crucial for the catalytic cycle. nih.gov

Reactivity in Denitrogenative Reactions

Denitrogenative reactions, which involve the extrusion of a dinitrogen (N₂) molecule, are a significant class of transformations in organic synthesis. mq.edu.auresearchgate.net These reactions can be initiated by heat, light, or chemical reagents and often proceed through highly reactive intermediates. mq.edu.au While the search results primarily discuss the denitrogenation of other nitrogen-containing heterocycles like 1,2,3-thiadiazoles and pyridotriazoles, the principles are relevant to the potential reactivity of this compound. mq.edu.auresearchgate.net

For example, the denitrogenation of 1,2,3-thiadiazoles can be promoted by bases, leading to the formation of alkynethiolates. mq.edu.au Similarly, transition metal catalysts (including Ru, Ir, Pd, Ni, and Cu) are known to promote denitrogenative C-C and C-heteroatom bond-forming reactions. researchgate.net It is plausible that under certain catalytic conditions intended for cross-coupling, this compound could undergo a competing denitrogenative pathway. This process would involve the cleavage of the N-N bond and release of N₂, potentially leading to the formation of sulfene (B1252967) or carbene-like intermediates that could undergo subsequent reactions.

Reactivity and Reaction Mechanisms Involving Phenylmethanesulfonohydrazide

Reactions with Unsaturated Systems

Detailed research findings on the specific reactions of phenylmethanesulfonohydrazide with unsaturated nitriles are not extensively documented in the reviewed scientific literature. The reactivity of sulfonylhydrazides is most commonly reported in the context of their reactions with α,β-unsaturated carbonyl compounds, which typically lead to the formation of pyrazoline derivatives or result in the reduction of the carbon-carbon double bond. researchgate.netnih.govchim.itresearchgate.net

The general reactivity of α,β-unsaturated nitriles involves their susceptibility to nucleophilic attack at the β-carbon atom (a Michael-type addition) due to the electron-withdrawing nature of the nitrile group. rsc.orglibretexts.orgopenstax.org It is plausible that this compound, with its nucleophilic amino group, could engage in such reactions. However, without specific experimental data, the products and mechanisms of the interaction between this compound and unsaturated nitriles remain speculative.

Further investigation is required to elucidate the specific reaction pathways, including potential cycloadditions or Michael additions, and to characterize the resulting products. Such studies would be necessary to create a data table of research findings comparable to those for other reactions of sulfonylhydrazides.

Derivatives and Structural Modifications of Phenylmethanesulfonohydrazide

Design and Synthesis of Novel Phenylmethanesulfonohydrazide Derivatives

The synthesis of novel this compound derivatives often involves multi-step chemical reactions, starting with the basic this compound structure and introducing various functional groups and heterocyclic rings. acs.orgnih.gov These modifications are strategically designed to interact with specific biological targets. nih.govnih.gov

A significant area of research has focused on the synthesis of indole-based arylsulfonylhydrazide hybrids. acs.orgnih.gov The general synthetic strategy involves the reaction of substituted phenyl sulfonylhydrazides with a morpholine (B109124) derivative of indole-3-carboxaldehyde (B46971). acs.orgnih.govsemanticscholar.org This reaction is typically carried out in ethanol (B145695) with a catalytic amount of glacial acetic acid and refluxed for several hours. acs.orgnih.gov

The initial step involves the preparation of substituted phenyl sulfonylhydrazides by reacting differently substituted benzenesulfonyl chlorides with hydrazine (B178648) monohydrate. acs.orgnih.gov Separately, indole-3-carboxaldehyde is reacted with chloroethyl morpholine to create the morpholine-substituted indole (B1671886) intermediate. acs.orgnih.govmdpi.com The final step is the condensation of the arylsulfonylhydrazides with the indole intermediate to yield the target indole-based arylsulfonylhydrazide hybrids. acs.orgnih.govmdpi.com

A series of these novel indole-based sulfonohydrazide derivatives incorporating a morpholine heterocyclic ring have been synthesized and characterized. acs.orgsemanticscholar.org For instance, the reaction of N-substituted indole 3-carboxaldehyde with various arylsulfonylhydrazides in ethanol at 80°C yields the desired hybrid compounds. acs.orgnih.gov One specific example is N′-((1-(2-Morpholinoethyl)-1H-indol-3-yl)methylene)-1-phenylmethanesulfonohydrazide, which was synthesized with a 90% yield and characterized as a white solid. acs.org

Another class of derivatives involves the incorporation of a naphthyl salicyl hydrazone scaffold. The synthesis of these compounds is a multi-step process that begins with salicylic (B10762653) acid derivatives. nih.gov These starting materials are first converted to their corresponding methyl esters and then transformed into acylhydrazides by treatment with hydrazine hydrate (B1144303) in methanol (B129727). nih.gov

These acylhydrazides can then be further reacted to create a library of analogs. nih.gov For example, a series of 1-(3-β-naphthyl-1-phenylpyrazole-4-methylene)-2-(4-arylthiazol-2-yl)hydrazones were synthesized from 3-β-naphthyl-1-phenyl-pyrazole-4-carbaldehyde. sioc-journal.cn Additionally, two hydrazone derivatives from 1-naphthaldehyde (B104281) and either phenylhydrazine (B124118) or hydrazine hydrate have been synthesized using microwave irradiation. bohrium.com The structures of these synthesized compounds are typically confirmed using various spectroscopic methods. bohrium.com

The synthesis of N'-substituted analogues, such as N'-Methyl-N'-phenylmethanesulfonohydrazide, represents another avenue of structural modification. For instance, a series of N-(2,5-disubstituted phenyl)-N'-(3-substituted phenyl)-N'-methylguanidines, which are structurally related to N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine, have been prepared. nih.gov The synthesis of an N-methyl-N-nitrosourea analogue linked to a methidium nucleus has also been described. nih.gov Furthermore, N-Aryl- and N,N-diethyl-3-oxobutanamides have been reacted with salicylaldehyde (B1680747) and N-phenylthiourea to produce N-substituted 2-methyl-3-phenyl-4-sulfanylidene-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides. researchgate.net Research has also been conducted on the synthesis of new phenothiazine (B1677639) derivatives with N-substitutions. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. ug.edu.ge By analyzing SAR, medicinal chemists can identify the chemical groups responsible for a desired biological effect and modify the compound's structure to enhance its potency or other properties. ug.edu.gemonash.edu

For this compound derivatives, SAR studies have provided valuable insights. In the case of indole-based arylsulfonylhydrazide hybrids, the nature of the substituent on the phenyl ring has been shown to significantly impact their activity. For example, a derivative with a p-chlorophenyl substituent (compound 5f) demonstrated notable inhibitory activity against certain cancer cell lines. acs.orgsemanticscholar.org Specifically, this compound inhibited the proliferation of MCF-7 and MDA-MB-468 breast cancer cells with IC50 values of 13.2 μM and 8.2 μM, respectively. acs.orgnih.govsemanticscholar.org Another compound with a biphenyl (B1667301) substituent also showed significant inhibition. acs.orgsemanticscholar.org

The table below summarizes the inhibitory activity of selected indole-based arylsulfonylhydrazide derivatives against two breast cancer cell lines.

| Compound | Substituent | MCF-7 IC50 (μM) | MDA-MB-468 IC50 (μM) |

| 5f | p-chlorophenyl | 13.2 | 8.2 |

| 5k | biphenyl | 17.3 | Not Specified |

Data sourced from multiple studies. acs.orgsemanticscholar.org

Similarly, SAR studies on naphthyl salicyl hydrazone scaffold derivatives have revealed that minor structural variations can be tolerated while preserving inhibitory potency. nih.govnih.gov For instance, one analog, E-3f, was identified as the most potent in its series with an in vitro IC50 of 5.3 ± 1.8 μM against human ribonucleotide reductase. nih.gov The primary objective of such research is to understand how different substitution patterns affect the biological activity of these derivatives. rjraap.com

Isomeric Forms and Stereochemical Considerations

Isomerism and stereochemistry are fundamental concepts in the study of organic compounds, as different spatial arrangements of atoms can lead to molecules with distinct physical and chemical properties. uou.ac.inyoutube.comsydney.edu.au Isomers are molecules that have the same molecular formula but a different arrangement of atoms. youtube.com They can be broadly categorized as constitutional isomers, which have different bond connectivities, and stereoisomers, which have the same connectivity but a different three-dimensional arrangement. youtube.commasterorganicchemistry.com

Stereoisomers can be further classified as enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). youtube.comsydney.edu.aumasterorganicchemistry.com The presence of a chiral center, typically a carbon atom bonded to four different groups, is a common source of chirality and results in the existence of enantiomers. youtube.comsydney.edu.au

In the context of this compound derivatives, stereochemical considerations are important, particularly when chiral centers are introduced during synthesis. For example, in the synthesis of certain pyrazole (B372694) analogues, a racemic mixture of (±) isomers was produced. mdpi.com The potential impact of the chirality of these compounds on their biological activity was a key consideration, leading to efforts to resolve the racemic mixture into its individual enantiomers. mdpi.com

For some hydrazone derivatives, steric hindrance can lead to the exclusion of certain geometrical isomers. For example, Z (C=N) geometrical isomers may be excluded due to steric hindrance, making the E (C=N) and E (N-N) conformations more favorable. researchgate.net This can result in the observation of duplicate signals in NMR spectra, corresponding to different conformers. researchgate.net

This compound as a Building Block in Complex Molecule Synthesis

In the field of organic chemistry, the assembly of complex molecular architectures from simpler, functionalized molecules, known as organic building blocks, is a fundamental strategy. nih.gov this compound fits squarely into this category, primarily by serving as a precursor to highly reactive intermediates, such as sulfonylhydrazones. These derivatives are recognized as powerful synthons for creating diverse and complex ring systems. acs.orgnih.gov

The true utility of this compound as a building block is realized upon its reaction with aldehydes or ketones, which converts the hydrazide into a corresponding phenylmethanesulfonylhydrazone. This transformation unlocks a rich field of synthetic possibilities. Sulfonylhydrazones are notably versatile reaction partners, capable of participating in palladium-catalyzed couplings, copper-catalyzed reactions, and as precursors for transition-metal carbene-based cross-couplings. nih.gov

One of the most advanced applications is in the divergent synthesis of macrocycles, a class of compounds of great interest in drug discovery. nih.gov By incorporating a phenylmethanesulfonylhydrazone moiety into a linear molecule tethered to another reactive group, such as an alkyne, chemists can initiate carbon-carbon bond-forming macrocyclization reactions. This strategy allows for the construction of a wide variety of macrocyclic structures from a single, modular substrate, showcasing the compound's value in diversity-oriented synthesis. nih.gov

The table below illustrates the role of sulfonylhydrazone precursors (derivable from sulfonyl hydrazides like this compound) in the synthesis of different macrocyclic frameworks.

| Substrate Type | Reaction Conditions | Macrocycle Core | Yield (%) |

| Alkyne-tethered Sulfonylhydrazone | Base-mediated dipolar cycloaddition | Pyrazole-containing macrocycle | 60-85% |

| Derived Pyridotriazole Substrate | Thermal rearrangement | Fused polycyclic system | 50-70% |

This table presents representative data for the class of sulfonylhydrazone-based macrocyclizations, demonstrating the versatility of the building block approach. nih.gov

Role in Catalysis and Catalytic Systems

This compound and its derivatives play a significant role as components within catalytic systems, particularly in reactions driven by photocatalysis and electrocatalysis. acs.orgnih.gov In these contexts, they are not typically the catalyst itself but act as a crucial source of reactive sulfonyl radicals, which are key intermediates in the catalytic cycle. nih.govresearchgate.net

The performance of catalytic systems employing this compound is evaluated based on the efficiency and selectivity of the transformations they enable. For instance, in photocatalytic systems, the focus is often on the late-stage functionalization of complex molecules, where a sulfonamide group is converted into a sulfonyl radical. nih.gov The success of these reactions is highly dependent on the energy transfer between the photocatalyst and the sulfonyl-containing substrate.

In electrosynthesis, which offers a green alternative to traditional methods, sulfonyl hydrazides have been used in three-component reactions to generate complex molecules with high efficiency. acs.org For example, the electrochemical reaction of a sulfonyl hydrazide, an alkene, and an alcohol can produce β-alkoxyl-substituted sulfones in good yields, with only hydrogen and nitrogen gas as byproducts. acs.org The performance of such systems is typically measured by the chemical yield under optimized electrochemical conditions.

The table below summarizes the performance of representative catalytic reactions involving sulfonyl hydrazides.

| Catalytic System | Reaction Type | Substrates | Product | Yield (%) |

| Photocatalysis (Visible Light) | Sulfonylation of Alkenes | Sulfonyl Hydrazide, Styrene | Vinyl Sulfone | Up to 90% |

| Electrosynthesis | Three-component Oxysulfonylation | Sulfonyl Hydrazide, Alkyne, Water | β-Keto Sulfone | 70-95% |

| Copper Catalysis | Sulfonylation of Alkynyl Imines | Sulfonyl Hydrazide, Alkynyl Imine | (E)-β-Sulfonyl Enone | 65-88% |

This table showcases typical yields for catalytic reactions where sulfonyl hydrazides serve as a key reagent, indicating the high performance of these systems. nih.govacs.org

The mechanistic role of this compound in catalysis is centered on its ability to generate sulfonyl radicals under oxidative conditions. nih.govresearchgate.net In a typical photocatalytic cycle, a photocatalyst, excited by visible light, initiates a single-electron transfer process. When a derivative of this compound is used, it can undergo oxidation to produce a phenylmethanesulfonyl radical (Ph-CH₂-SO₂•).

This highly reactive radical intermediate is the central player in the subsequent bond-forming steps. For example, it can add across an alkene or alkyne, creating a new carbon-centered radical. This new radical can then be further oxidized or reduced to complete the catalytic cycle and form the final product, regenerating the catalyst in the process. nih.gov In some palladium-catalyzed cross-coupling reactions, the derived N-arylhydrazone acts as a key intermediate that participates directly in the cycle. wikipedia.org

A generalized catalytic cycle involving a sulfonyl radical is as follows:

Activation: The photocatalyst or an electrode oxidizes the sulfonyl hydrazide to generate a sulfonyl radical.

Addition: The sulfonyl radical adds to a carbon-carbon multiple bond (e.g., in an alkene or alkyne).

Propagation/Termination: The resulting carbon-centered radical undergoes further transformation (e.g., oxidation, hydrogen atom abstraction) to form the final product.

Catalyst Regeneration: The photocatalyst returns to its ground state to begin a new cycle.

The applications of this compound and its derivatives are predominantly in the domain of homogeneous catalysis . nih.govovid.com In this mode, the catalyst and all reactants, including the sulfonyl hydrazide, are dissolved in the same phase (typically a liquid solvent). wikipedia.orglibretexts.org

Advantages of Homogeneous Catalysis: This approach offers high reactivity and selectivity because the active catalytic species are readily accessible to the substrates at a molecular level. Reactions can often be carried out under milder conditions (e.g., lower temperatures) compared to heterogeneous systems. nih.gov

Disadvantages: A significant drawback is the difficulty in separating the catalyst from the reaction products and unreacted starting materials after the reaction is complete. This can lead to product contamination and makes catalyst recycling challenging and costly, which is a major consideration for industrial-scale processes. nih.govresearchgate.net

In contrast, heterogeneous catalysis involves a catalyst that exists in a different phase from the reactants, such as a solid catalyst in a liquid or gas reaction mixture. wikipedia.org While separating a heterogeneous catalyst is straightforward (e.g., by filtration), these systems can suffer from lower activity due to mass transfer limitations, where reactants must adsorb onto the catalyst surface. researchgate.net Given that this compound is typically used as a soluble reagent to generate radicals in solution, its role is inherently suited to homogeneous catalytic systems. ovid.com

This compound as a Reagent in Organic Transformations

Beyond its role in catalytic systems, this compound functions directly as a reagent in a variety of important organic transformations. Its derivatives, particularly sulfonylhydrazones, are stable, easy-to-handle solids that serve as precursors to diazo compounds or as partners in cross-coupling reactions.

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of the carbon skeletons of complex molecules. libretexts.org this compound, through its derived sulfonylhydrazones, provides a powerful platform for C-C bond formation, especially in transition metal-catalyzed cross-coupling reactions. nih.gov

A significant application is in palladium-catalyzed reactions where sulfonylhydrazones act as coupling partners. For instance, they have been used in a redox-neutral approach for radical cross-coupling to form C(sp²)-C(sp³) bonds, a challenging but highly valuable transformation. ovid.com This method avoids the need for external oxidants or reductants by using the inherent reactivity of the sulfonyl hydrazide moiety.

Furthermore, sulfonylhydrazones are key reactants in C-C bond-forming macrocyclization reactions, where an intramolecular reaction leads to the formation of a large ring. nih.gov Another classic reaction where hydrazine derivatives are central to C-C bond formation is the Fischer indole synthesis. This reaction involves the acid-catalyzed rearrangement of a phenylhydrazone, which includes a crucial C-C bond-forming sigmatropic rearrangement step to construct the indole ring, a common scaffold in pharmaceuticals. wikipedia.orgnih.govmdpi.com While the parent phenylhydrazine is traditional, the underlying mechanism highlights the utility of the hydrazone functional group derived from hydrazide precursors.

The table below provides examples of carbon-carbon bond-forming reactions where sulfonyl hydrazide derivatives are key reagents.

| Reaction Type | Metal Catalyst | Coupling Partners | Bond Formed |

| Radical Cross-Coupling | Nickel | Sulfonyl Hydrazide, Aryl Bromide | C(sp²)-C(sp³) |

| Macrocyclization | (None - Base Mediated) | Intramolecular Sulfonylhydrazone and Alkyne | C(sp²)-C(sp) |

| Fischer Indole Synthesis | Acid Catalyst | Phenylhydrazone (from Phenylhydrazine) | C(aryl)-C(alkenyl) |

This table illustrates the diverse strategies for C-C bond formation utilizing the reactivity of hydrazide and hydrazone functionalities. nih.govovid.comnih.gov

This compound: A Review of Its Potential Applications in Advanced Chemical Systems

While comprehensive research on the specific applications of this compound is still emerging, the inherent reactivity of its sulfonylhydrazide functional group suggests significant potential in various advanced chemical systems. This article explores the prospective roles of this compound in phosphonylation reactions and its emerging applications in material science, based on the known chemical behavior of related sulfonylhydrazide compounds.

Applications and Functional Roles in Advanced Chemical Systems

The unique structural features of phenylmethanesulfonohydrazide, combining a phenylmethyl (benzyl) group with a sulfonylhydrazide moiety, make it a candidate for specialized applications in organic synthesis and materials science.

Phosphonylation, the introduction of a phosphonate (B1237965) group into an organic molecule, is a critical transformation for the synthesis of compounds with diverse applications, including pharmaceuticals and flame retardants. While direct studies on the use of this compound in phosphonylation are not extensively documented, the known reactivity of sulfonylhydrazides as radical precursors offers a basis for proposing its potential role in such reactions. nih.govacs.orgacs.org

Sulfonylhydrazides are known to generate sulfonyl radicals under thermal, photochemical, or electrochemical conditions. nih.govacs.orgacs.org These highly reactive intermediates can participate in a variety of bond-forming reactions. It is plausible that a phenylmethanesulfonyl radical, generated from this compound, could initiate a radical cascade process leading to C-P bond formation. For instance, the radical could add to an unsaturated system, followed by trapping with a phosphorus-based reagent.

A hypothetical reaction pathway could involve the following steps:

Radical Generation: Decomposition of this compound to form a phenylmethanesulfonyl radical.

Radical Addition: The sulfonyl radical adds to a carbon-carbon double or triple bond.

Phosphonylation: The resulting carbon-centered radical is trapped by a phosphite (B83602) or another suitable phosphorus source to form the desired phosphonate.

This proposed mechanism is analogous to other radical phosphonylation reactions and highlights a promising area for future research into the applications of this compound.

The functional groups present in this compound also suggest its potential as a valuable building block in the field of material science. The sulfonylhydrazide group can be leveraged for polymer modification or for the synthesis of functional monomers.

The thermal decomposition of sulfonylhydrazides to release nitrogen gas is a well-known property utilized in the creation of foamed polymers. researchgate.net By incorporating a sulfonylhydrazide moiety into a polymer backbone, for example, through the polymerization of a functionalized monomer derived from this compound, new polymeric foaming agents could be developed. researchgate.net

Furthermore, the reactivity of the sulfonylhydrazide group could be exploited in post-polymerization modification. A polymer bearing pendant this compound units could be subjected to various chemical transformations to introduce new functionalities, thereby tailoring the material's properties for specific applications.

The table below outlines potential research directions for this compound in material science, based on the established chemistry of the sulfonylhydrazide functional group.

| Potential Application Area | Proposed Role of this compound | Rationale |

| Functional Polymers | Synthesis of a functional monomer for polymerization. | The hydrazide moiety can be modified to incorporate a polymerizable group (e.g., a vinyl or acryloyl group). |

| Polymeric Foaming Agents | As a thermally decomposable unit within a polymer. | The release of nitrogen gas upon heating can create a porous polymer structure. researchgate.net |

| Cross-linking Agent | As a reactive site for cross-linking polymer chains. | The sulfonylhydrazide can react with other functional groups to form stable linkages between polymer chains. |

| Surface Modification | For the functionalization of material surfaces. | The reactive nature of the sulfonylhydrazide allows it to be grafted onto surfaces to impart new properties. |

While these applications are speculative, they are grounded in the established reactivity of the sulfonylhydrazide functional group and represent fertile ground for future investigations into the utility of this compound in advanced material systems.

Spectroscopic and Analytical Characterization for Research Integrity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the connectivity and spatial arrangement of atoms can be determined.

Proton NMR (¹H NMR) spectroscopy of phenylmethanesulfonohydrazide is anticipated to reveal distinct signals corresponding to the different types of protons present in the molecule: those of the phenyl group, the methylene (B1212753) (-CH₂-) bridge, and the hydrazide (-NHNH₂) moiety. The chemical shift (δ), signal multiplicity (e.g., singlet, doublet, triplet), and integration (the area under the signal) of each peak provide a wealth of structural information.

For the closely related compound, benzenesulfonyl hydrazide , ¹H NMR data obtained in DMSO-d₆ shows aromatic protons in the range of δ 7.5-7.9 ppm, while the NH and NH₂ protons appear as distinct signals. spectrabase.comnih.gov For methanesulfonohydrazide , the methyl protons are observed as a singlet, with the position influenced by the solvent. nih.gov

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.2 - 7.8 | Multiplet | 5H |

| Methylene (CH₂) | ~4.3 | Singlet | 2H |

| Hydrazide (NH, NH₂) | Variable | Broad Singlets | 3H |

Note: Predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

For the analogous compound benzenesulfonyl hydrazide , the aromatic carbons typically resonate in the region of 125-140 ppm. chemicalbook.com The carbon of the methyl group in methanesulfonohydrazide would appear at a much higher field (lower ppm value).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C₆H₅) - C(ipso) | ~135 |

| Aromatic (C₆H₅) - C(ortho, meta, para) | 125 - 130 |

| Methylene (CH₂) | ~55-65 |

Note: Predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of fragmentation patterns.

ESI-MS is a soft ionization technique that is particularly useful for polar and thermally labile molecules like this compound. It typically generates protonated molecules [M+H]⁺ or other adducts, allowing for the direct determination of the molecular weight. For related sulfonohydrazide compounds, ESI-MS has been successfully employed to confirm their molecular ions.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental composition of the molecule. This is a crucial step in confirming the molecular formula of this compound and distinguishing it from other compounds with the same nominal mass.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, S=O, C-H, and aromatic C=C bonds. A study on methanesulfonic acid hydrazide provides valuable reference points for the assignment of these vibrational modes. rsc.org

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| N-H (Hydrazide) | Stretching | 3200 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methylene) | Stretching | 2850 - 3000 |

| S=O (Sulfonyl) | Asymmetric & Symmetric Stretching | 1300 - 1350 and 1150 - 1180 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| S-N | Stretching | ~900 |

Note: These are predicted ranges and the exact positions of the absorption bands can be influenced by the molecular environment and physical state of the sample.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool in chemical analysis, offering powerful methods for separating and purifying compounds from mixtures. The choice of chromatographic technique depends on the properties of the analyte and the specific requirements of the analysis, such as the scale of purification or the desired level of sensitivity.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions. itwreagents.comresearchgate.net It allows for the simultaneous analysis of multiple samples, making it highly efficient for screening reaction conditions or tracking the consumption of starting materials and the formation of products. aga-analytical.com.pl In the context of synthesizing or modifying this compound, TLC provides a quick visual assessment of the reaction mixture's composition.

The separation on a TLC plate is based on the differential partitioning of the components of a mixture between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a flat support) and a mobile phase (a solvent or solvent mixture). aga-analytical.com.pl For a compound like this compound, a typical TLC analysis would involve spotting a small amount of the reaction mixture onto a silica gel plate and developing it in an appropriate solvent system, such as a mixture of ethyl acetate (B1210297) and hexane. The choice of the mobile phase is crucial and is selected to achieve a good separation between the starting materials, products, and any byproducts.

After development, the separated spots are visualized. If the compounds are chromophoric, they may be visible under UV light. Otherwise, various staining reagents can be used to reveal the spots. scientificlabs.co.uk The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and can be used for preliminary identification.

Table 1: Illustrative TLC Data for a Hypothetical Reaction Involving this compound

| Compound | Rf Value (Ethyl Acetate/Hexane 1:1) | Visualization Method |

| Starting Material A | 0.75 | UV (254 nm) |

| This compound | 0.40 | UV (254 nm), Potassium Permanganate Stain |

| Byproduct B | 0.25 | Potassium Permanganate Stain |

This table is for illustrative purposes only. Actual Rf values will vary depending on the specific TLC conditions.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. nih.govtgjonesonline.co.uk It offers high resolution, sensitivity, and reproducibility, making it an essential tool for assessing the purity of synthesized compounds like this compound and for quantitative analysis. tjnpr.orgnih.gov

In HPLC, the sample is dissolved in a solvent and injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column at high pressure, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. For a moderately polar compound like this compound, reversed-phase HPLC is a common choice. In this mode, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water.

The separated components are detected as they elute from the column, most commonly by a UV-Vis detector. The time it takes for a compound to travel through the column, known as the retention time, is a characteristic feature that can be used for identification. The area under the peak in the resulting chromatogram is proportional to the concentration of the compound, allowing for accurate quantification. nih.gov Method validation according to established guidelines ensures the reliability of the analytical results.

Table 2: Representative HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table presents typical starting conditions for method development and may require optimization.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful separation technique primarily used for analyzing volatile and thermally stable compounds. phenomenex.comyoutube.com For a compound like this compound, which may have limited volatility due to its polar nature and potential for hydrogen bonding, direct GC analysis can be challenging. However, with appropriate derivatization, GC can be a valuable tool for its analysis.

In GC, the sample is vaporized and injected into a heated column. An inert carrier gas (the mobile phase) transports the vaporized analytes through the column, which contains a stationary phase coated on the inner walls or on a solid support. youtube.com Separation is achieved based on the differential partitioning of the analytes between the gas and stationary phases. Compounds with higher volatility and weaker interactions with the stationary phase travel through the column faster.

To make this compound and similar compounds more amenable to GC analysis, a derivatization step is often employed. This involves chemically modifying the compound to increase its volatility and thermal stability. For instance, the active hydrogens in the hydrazide group could be replaced with silyl (B83357) groups through a reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

The choice of column is critical for achieving good separation. A variety of stationary phases with different polarities are available. phenomenex.com Common detectors used in GC include the Flame Ionization Detector (FID), which is sensitive to organic compounds, and the Mass Spectrometer (MS), which provides structural information for identification. youtube.com

Table 3: Potential GC Conditions for Derivatized this compound

| Parameter | Condition |

| Derivatization Reagent | BSTFA with 1% TMCS |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | e.g., 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| Detector | FID or MS |

This table provides a hypothetical set of conditions and would require experimental optimization.

X-ray Crystallography for Solid-State Structural Determination

The process involves irradiating a single crystal with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. nih.gov The intensities and positions of these spots are meticulously measured. This data is then used to calculate an electron density map of the repeating unit within the crystal. youtube.com By fitting the known atoms of the molecule into this map, a detailed three-dimensional structural model is constructed and refined. youtube.com

The resulting crystal structure provides invaluable insights into the molecule's conformation, including the geometry around the sulfur atom and the orientation of the phenyl and hydrazide groups. It also reveals intermolecular interactions, such as hydrogen bonding, which play a crucial role in the packing of the molecules in the crystal lattice. While the search results provided information on the X-ray crystal structure of a related compound, phenylglycine hydrazide, specific crystallographic data for this compound was not found in the initial search. nih.gov

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (Å3) | Value |

| Z | 4 |

| Calculated Density (g/cm3) | Value |

This table is a template for crystallographic data and requires experimental determination.

Advanced Analytical Methodologies in Chemical Research

Beyond the foundational techniques, a range of advanced analytical methodologies are employed in modern chemical research to gain deeper insights into the properties and behavior of molecules like this compound. These techniques often involve the coupling of separation methods with powerful detection systems.

One such powerful combination is the hyphenation of liquid chromatography with mass spectrometry (LC-MS). This technique leverages the high separation power of HPLC with the sensitive and selective detection capabilities of MS. researchgate.net LC-MS is invaluable for identifying unknown impurities, characterizing metabolites, and providing structural confirmation of synthesized compounds. Different mass analyzers, such as ion trap, quadrupole, and time-of-flight (TOF), offer various advantages in terms of resolution, mass accuracy, and tandem MS capabilities.

Capillary electrophoresis (CE) is another high-efficiency separation technique that can be applied to the analysis of charged or polar compounds. researchgate.net CE separates analytes based on their electrophoretic mobility in a narrow capillary filled with an electrolyte solution. It offers very high resolution and requires only minute amounts of sample. Coupling CE with detectors like UV-Vis or mass spectrometry enhances its analytical power.

These advanced methods, often used in conjunction with traditional techniques, provide a comprehensive analytical toolkit for researchers. They enable not only the confirmation of a compound's identity and purity but also the investigation of its chemical and physical properties in complex matrices, which is crucial for applications in drug development and materials science. researchgate.net

Theoretical and Computational Studies of Phenylmethanesulfonohydrazide

While specific computational studies focusing exclusively on phenylmethanesulfonohydrazide are not extensively available in the public research domain, this section outlines the application of key theoretical and computational methodologies to analyze its properties. The principles and findings from studies on structurally related compounds, such as sulfonyl hydrazides and sulfonamides, are used to illustrate the potential insights these methods could provide for this compound.

Phenylmethanesulfonohydrazide in Biological and Medicinal Chemistry Research

Investigation as an Enzyme Inhibitor

Phenylmethanesulfonohydrazide has been explored as a potential inhibitor of enzymes crucial for cellular processes.

Inhibition of Lysine (B10760008) Biosynthesis Pathway

The lysine biosynthesis pathway is an attractive target for the development of new antibiotics because it is essential for bacteria but absent in humans. Key enzymes in this pathway include Dihydrodipicolinate Synthase (DHDPS) and Dihydrodipicolinate Reductase (DHDPR).

Targeting Dihydrodipicolinate Synthase (DHDPS) and Dihydrodipicolinate Reductase (DHDPR)

Despite the importance of DHDPS and DHDPR as antibacterial targets, there is currently no available scientific literature detailing the inhibitory activity of this compound against these specific enzymes. While various compounds have been investigated as inhibitors of the lysine biosynthesis pathway, research has not yet extended to include this compound.

Inhibition of Human Ribonucleotide Reductase (hRR)

Human ribonucleotide reductase (hRR) is a well-established target for cancer therapy as it is essential for DNA synthesis and repair. Some research has been conducted on compounds structurally related to this compound, such as benzenesulfonyl hydrazones, for their biological activities. However, specific studies detailing the direct inhibition of human ribonucleotide reductase by this compound are not presently available in the public domain.

Antibacterial Activity Studies

The emergence of multi-drug resistant (MDR) bacteria necessitates the discovery of novel antibacterial agents.

Activity Against Multi-Drug Resistant Bacteria, e.g., A. baumannii

Acinetobacter baumannii is a significant MDR pathogen. While the antibacterial potential of various chemical compounds is an active area of research, specific studies on the activity of this compound against A. baumannii have not been reported in the available scientific literature.

Minimum Inhibitory Concentration (MIC) Determinations

The Minimum Inhibitory Concentration (MIC) is a critical measure of a compound's antibacterial potency. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. To date, there are no published studies that have determined the MIC of this compound against Acinetobacter baumannii or other multi-drug resistant bacteria.

Anticancer Research and Cell Proliferation Studies

Recent investigations have highlighted the promise of compounds derived from the this compound framework in the field of oncology. These studies primarily focus on their ability to inhibit the growth of cancer cells.

Derivatives of this compound have been systematically evaluated for their cytotoxic effects against different human breast cancer cell lines. Specifically, their activity has been tested against the estrogen receptor-positive MCF-7 cell line and the triple-negative MDA-MB-468 cell line.